CPL304110

FGFR inhibitor kinase assay IC50

For studies requiring validated FGFR1-3 inhibition with minimized FGFR4-mediated confounding (IC50 87.90 nM), CPL304110 offers a characterized selectivity profile (>45-fold over VEGFR2, >345-fold over Flt3) and proven in vivo efficacy (64% TGI at 20 mg/kg BID in SNU-16). Ideal for assay development, kinase profiling, and translational models where data reproducibility depends on defined pharmacodynamics. Request a quote for bulk quantities.

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
Cat. No. B8180474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPL304110
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=NNC(=C4)CCC5=CC(=CC(=C5)OC)OC
InChIInChI=1S/C25H30N6O2/c1-30-8-10-31(11-9-30)19-6-7-22-23(15-19)27-25(26-22)24-14-18(28-29-24)5-4-17-12-20(32-2)16-21(13-17)33-3/h6-7,12-16H,4-5,8-11H2,1-3H3,(H,26,27)(H,28,29)
InChIKeyQHCGPJPIPKDWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPL304110 for FGFR 1–3 Kinase Inhibition: Baseline Profile for Preclinical and Clinical Procurement


CPL304110 (Celon Pharma SA, also referred to as compound 56q) is a small-molecule, orally bioavailable, adenosine triphosphate (ATP)-competitive, reversible tyrosine kinase inhibitor that selectively targets the fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. It exhibits sub-nanomolar to low nanomolar biochemical inhibitory activity against these three kinases, with IC50 values of 0.75 nM for FGFR1, 0.5 nM for FGFR2, and 3.05 nM for FGFR3, while demonstrating substantially weaker activity against FGFR4 (IC50 = 87.90 nM) . The compound is currently under Phase I clinical investigation (NCT04149691) for the treatment of adults with FGFR-deregulated advanced solid malignancies, including bladder cancer, gastric cancer, and squamous cell lung cancer [2].

CPL304110 FGFR 1–3 Selectivity: Why Substituting with Alternative Pan-FGFR Inhibitors Compromises Experimental and Clinical Comparability


The FGFR inhibitor class exhibits substantial heterogeneity in kinase selectivity profiles, binding kinetics, pharmacokinetic parameters, and off-target liabilities, rendering generic substitution scientifically unsound [1]. Clinically available FGFR inhibitors differ markedly in their FGFR4 inhibitory potency, which has been mechanistically linked to the development of hyperphosphatemia and tissue mineralization as dose-limiting on-target toxicities [2]. Furthermore, in vitro comparative analyses demonstrate that individual FGFR inhibitors produce divergent cellular responses even within the same melanoma cell line models, with CPL304110 achieving an IC50 value of less than 1 μM for viability reduction in A375 cells, whereas AZD4547 exhibits differential potency and cell-line-specific apoptotic induction patterns [3]. Such pharmacodynamic and safety profile divergence means that interchangeable use of alternative FGFR inhibitors in preclinical studies, assay development, or clinical trial design introduces uncontrolled variables that directly compromise data reproducibility, cross-study comparability, and translational validity.

CPL304110 Head-to-Head and Cross-Study Quantitative Evidence: FGFR 1–3 Potency, Selectivity, and Efficacy Compared to Clinical Benchmarks


Biochemical FGFR 1–3 Inhibitory Potency of CPL304110 Compared to AZD4547

In biochemical kinase inhibition assays, CPL304110 demonstrates sub-nanomolar to low single-digit nanomolar potency against FGFR1, FGFR2, and FGFR3. Specifically, CPL304110 inhibits FGFR1 with an IC50 of 0.75 nM, FGFR2 with an IC50 of 0.5 nM, and FGFR3 with an IC50 of 3.05 nM [1]. In contrast, the first-generation selective FGFR inhibitor AZD4547, a chemically distinct comparator, exhibits reported IC50 values of 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 under comparable biochemical assay conditions [2]. While both compounds achieve sub-nanomolar FGFR1 potency, AZD4547 is approximately 5-fold less potent against FGFR2 relative to CPL304110 (2.5 nM versus 0.5 nM), whereas CPL304110 shows 6.1-fold selectivity for FGFR2 over FGFR3 compared to AZD4547's near-equivalent FGFR2/3 potency [1][2].

FGFR inhibitor kinase assay IC50 AZD4547

Direct Head-to-Head Comparison: CPL304110 versus AZD4547 in Melanoma Cell Viability Reduction

In a direct comparative study using the SRB proliferation assay in A375 melanoma cells, CPL304110 achieved a statistically significant reduction in cell viability beginning at a concentration of 0.3 μM (p < 0.0001), whereas AZD4547 required a concentration of 0.6 μM to achieve a significant viability reduction (p < 0.01) [1]. Both tested FGFR inhibitors effectively decreased A375 melanoma cell viability, but CPL304110 demonstrated efficacy at a 2-fold lower concentration threshold than AZD4547 under identical experimental conditions. Notably, in the metastatic RPMI7951 melanoma cell line, both compounds exhibited reduced sensitivity compared to the primary tumor-derived A375 cells, but CPL304110 maintained a viability IC50 value below 1 μM in both cell lines tested [1].

melanoma cell viability FGFR inhibition CPL304110 AZD4547

Kinase Selectivity Profile: CPL304110 versus Erdafitinib in VEGFR2 (KDR) Off-Target Liability

Kinase selectivity profiling reveals that CPL304110 demonstrates a more than 45-fold selectivity for FGFR2 over VEGFR2 (KDR), a key kinase implicated in hypertension and cardiovascular toxicity . Additionally, CPL304110 shows >345-fold selectivity over Flt3, >395-fold over Aurora A, and >680-fold over PDGFRβ relative to FGFR2 . In contrast, erdafitinib, an FDA-approved pan-FGFR inhibitor, inhibits VEGFR2 with an IC50 of 36.8 nM [1], representing only approximately 15-fold selectivity over its FGFR1 IC50 (1.2 nM) [2]. The pronounced difference in VEGFR2 inhibition potential—with CPL304110 exhibiting markedly reduced VEGFR2 activity relative to erdafitinib—may translate to differential cardiovascular safety profiles, as VEGFR2 inhibition is mechanistically associated with hypertension in clinical FGFR inhibitor use [3].

kinase selectivity VEGFR2 off-target toxicity KDR FGFR inhibitor

In Vivo Antitumor Efficacy: CPL304110 Tumor Growth Inhibition in SNU-16 Gastric Cancer Xenograft Model

In an in vivo efficacy study using severe combined immunodeficient (SCID) mice implanted subcutaneously with SNU-16 human gastric cancer cells, oral administration of CPL304110 at 20 mg/kg twice daily for 21 days produced a tumor growth inhibition (TGI) of 64% on day 21 (day of termination) without inducing significant body weight loss or observable toxicity . Notably, pharmacokinetic analysis in the same study revealed that 6 hours after the final dose, CPL304110 plasma concentration had decreased to 9% of peak levels while intratumoral drug concentration had increased stepwise to 121% relative to earlier time points, indicating sustained tumor retention and target engagement . This efficacy benchmark in the FGFR2-amplified SNU-16 model, a standard preclinical platform for evaluating FGFR inhibitor activity, provides a quantitative reference point for dose selection in comparative efficacy studies.

xenograft gastric cancer SNU-16 tumor growth inhibition in vivo efficacy

Preclinical Comparative Advantages versus FDA-Approved FGFR Inhibitors Erdafitinib and Pemigatinib

A comprehensive preclinical characterization study directly compared CPL304110 with two FDA-approved pan-FGFR inhibitors, erdafitinib and pemigatinib, across multiple in vitro and in vivo models [1]. The comparative analyses, which encompassed kinase assays, cell line evaluations, and patient-derived tumor xenograft (PDTX) in vivo models, revealed that CPL304110 exhibited certain advantages over both approved comparators in both in vitro and in vivo assessments [1]. CPL304110 demonstrated efficacy in FGFR-dependent cell lines and PDTX models while maintaining a distinctive binding profile to FGFR1/2/3 kinase domains accompanied by a favorable safety profile and ADMET parameters [1]. The study also confirmed that CPL304110 selectively inhibited tumor cell lines harboring active FGFR signaling while sparing cell lines lacking FGFR aberrations, distinguishing it from non-selective kinase inhibitors [1].

erdafitinib pemigatinib preclinical comparison PDTX in vivo efficacy

FGFR4 Sparing Profile: CPL304110 versus Clinical Pan-FGFR Inhibitors

CPL304110 demonstrates a pronounced FGFR4-sparing profile, exhibiting an IC50 of 87.90 nM against FGFR4, representing 117-fold lower potency relative to FGFR2 (0.5 nM) [1]. This selectivity profile contrasts with several clinically approved pan-FGFR inhibitors that exhibit more potent FGFR4 inhibition: erdafitinib inhibits FGFR4 with an IC50 of 5.7 nM [2], and futibatinib (TAS-120) inhibits FGFR4 with an IC50 of 8.3 nM [3]. FGFR4 inhibition has been mechanistically linked to the development of hyperphosphatemia—a class-wide, dose-limiting on-target toxicity of FGFR inhibitors that results from disrupted FGF23 signaling and renal phosphate handling [4]. The substantially reduced FGFR4 inhibitory potency of CPL304110 relative to erdafitinib and futibatinib may translate to a differentiated tolerability profile with potentially reduced hyperphosphatemia burden.

FGFR4 selectivity hyperphosphatemia toxicity FGFR inhibitor

CPL304110 Application Scenarios: Preclinical and Translational Research Use Cases Supported by Quantitative Differentiation


FGFR2-Amplified Gastric Cancer Preclinical Efficacy Modeling

For investigators utilizing SNU-16 human gastric cancer xenograft models to evaluate FGFR-targeted therapies, CPL304110 offers a validated efficacy benchmark with quantitative tumor growth inhibition data. At 20 mg/kg oral dosing twice daily for 21 days, CPL304110 achieves 64% TGI in this model without significant body weight loss . The compound's sub-nanomolar FGFR2 potency (IC50 = 0.5 nM) and demonstrated intratumoral accumulation (121% of plasma levels at 6 hours post-dose) provide a well-characterized pharmacokinetic-pharmacodynamic relationship suitable for translational study design .

Comparative FGFR Inhibitor Studies with Reduced FGFR4-Mediated Confounding

In experimental designs requiring minimization of FGFR4-driven on-target effects—particularly studies investigating hyperphosphatemia mechanisms, FGF23 signaling, or phosphate metabolism—CPL304110 provides a scientifically rational alternative to erdafitinib and futibatinib. With an FGFR4 IC50 of 87.90 nM (15.4-fold less potent than erdafitinib at 5.7 nM), CPL304110 enables researchers to interrogate FGFR1–3 dependent biology while substantially reducing FGFR4-mediated confounding variables [1][2]. This selectivity profile is especially relevant for chronic in vivo dosing studies where cumulative FGFR4 inhibition may complicate endpoint interpretation.

Melanoma and Solid Tumor Cell Line Screening with Validated Viability Assay Parameters

CPL304110 has been directly benchmarked against AZD4547 in A375 melanoma cell viability assays, demonstrating significant reduction at 0.3 μM versus 0.6 μM for the comparator—a 2-fold lower effective concentration threshold [3]. This validated assay condition provides researchers with a calibrated reference point for screening panels of melanoma or other solid tumor cell lines. The compound's IC50 < 1 μM in both primary (A375) and metastatic (RPMI7951) melanoma cells establishes a practical working concentration range for in vitro studies [3].

Kinase Selectivity Profiling and Off-Target Liability Assessment Reference

For laboratories conducting kinome-wide selectivity profiling or developing cellular assays to assess off-target kinase effects, CPL304110 serves as a reference FGFR1–3 inhibitor with quantitatively defined selectivity margins. The compound's >45-fold selectivity for FGFR2 over VEGFR2 (KDR), >345-fold over Flt3, >395-fold over Aurora A, and >680-fold over PDGFRβ provides a benchmark selectivity fingerprint for comparative analysis with novel FGFR-targeting chemical entities . This defined selectivity profile supports assay development and validation where distinguishing on-target FGFR inhibition from confounding off-target kinase activity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPL304110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.